![molecular formula C12H16ClNO2 B2669885 Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride CAS No. 2445786-26-3](/img/structure/B2669885.png)
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
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Overview
Description
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Scientific Research Applications
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its neuroprotective effects. Additionally, the compound may act as a free radical scavenger, providing further neuroprotection.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar tetrahydroisoquinoline core but lacks the carboxylate ester group.
3,4-Dihydroisoquinoline: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit MAO and act as a free radical scavenger distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2;/h3-5,8,13H,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPZOBIXZWMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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